
5-Oxopentanoate
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Description
5-oxopentanoate is a 5-oxo monocarboxylic acid anion that is the conjugate base of 5-oxopentanoic acid, arising from deprotonation of the carboxy group. It is a 5-oxo monocarboxylic acid anion, an aldehydic acid anion, an omega-oxo fatty acid anion and a member of oxopentanoates. It derives from a valerate. It is a conjugate base of a 5-oxopentanoic acid.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-oxopentanoate, and how do reaction conditions influence yield and purity?
- Synthesis Methods :
- Oxidation of glutaric acid derivatives : Catalyzed by CrO₃ or KMnO₄ under acidic conditions, yielding 5-oxopentanoic acid (CAS 5746-02-1) .
- Enzymatic decarboxylation : Microbial pathways (e.g., Pseudomonas spp.) convert glutarate derivatives to this compound via NAD+-dependent dehydrogenases .
- Esterification : Methyl this compound (CAS 6026-86-4) is synthesized via acid-catalyzed esterification of 5-oxopentanoic acid with methanol .
- Critical Factors : Temperature (>80°C accelerates esterification), solvent polarity (polar aprotic solvents enhance nucleophilic substitution), and catalyst choice (e.g., H₂SO₄ vs. enzymatic) significantly impact yield (70–90%) and purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Core Techniques :
- NMR : ¹H NMR (δ ~2.3–2.7 ppm for ketone-adjacent CH₂; δ ~3.6 ppm for ester-OCH₃) .
- IR : Strong C=O stretches at ~1720 cm⁻¹ (ketone) and ~1740 cm⁻¹ (ester) .
- Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 131.07 for 5-oxopentanoic acid) .
- Data Validation : Cross-reference with HPLC (retention time ~8.2 min for methyl ester) and melting point (mp 45–47°C for pure acid) .
Advanced Research Questions
Q. How can synthetic protocols for this compound derivatives be optimized to enhance cytotoxic activity in cancer cells?
- Case Study : Methyl this compound derivatives (e.g., E-CEPA and Z-CEPA) exhibit cytotoxicity via ROS generation in human tumor cells. Optimize Wittig reaction conditions (e.g., PPh₃ catalyst, anhydrous THF) to improve stereoselectivity (>80% E isomer) .
- Contradictions : Lower yields (<50%) in aqueous media vs. anhydrous conditions (75% yield) highlight solvent sensitivity. Validate via LC-MS and cytotoxicity assays (IC₅₀ = 12–18 µM in HeLa cells) .
Q. What mechanisms underlie the contradictory reports on this compound’s role in metabolic pathways?
- Key Pathways :
- Proline biosynthesis : this compound is a precursor for Δ¹-pyrroline-5-carboxylate synthase (P5CS) in plants and mammals .
- β-Oxidation interference : Competes with fatty acids for acyl-CoA dehydrogenases, altering mitochondrial energy output (observed in in vitro hepatocyte models) .
Q. How do structural modifications (e.g., ester vs. amide derivatives) affect this compound’s stability and bioactivity?
- Comparative Data :
Derivative | Solubility (H₂O) | Half-life (pH 7.4) | IC₅₀ (Cancer Cells) |
---|---|---|---|
5-Oxopentanoic acid | High | 2.1 hours | >100 µM |
Methyl ester | Low | 8.5 hours | 15–20 µM |
Ethyl amide | Moderate | 24 hours | 8–12 µM |
- Design Strategy : Introduce polar groups (e.g., hydroxyls) to balance solubility and metabolic stability .
Q. Methodological Challenges
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Case Example : Conflicting ¹³C NMR signals for methyl this compound (δ 207 ppm vs. 209 ppm for ketone C=O) may arise from solvent polarity or impurity traces.
- Solution : Purify via column chromatography (silica gel, hexane:EtOAc 3:1) and reanalyze under standardized conditions (CDCl₃, 25°C) .
Q. What strategies mitigate batch-to-batch variability in enzymatic synthesis of this compound?
- Protocol Adjustments :
- Use immobilized enzymes (e.g., Candida antarctica lipase B) for consistent activity (>90% conversion after 10 cycles) .
- Monitor pH (6.5–7.0) and cofactor (NAD+) levels to stabilize dehydrogenase activity .
Q. Ethical and Compliance Considerations
Q. What guidelines ensure ethical use of this compound in in vitro studies?
- Key Practices :
- Adhere to FDA guidelines for non-therapeutic compounds: No in vivo administration without explicit approval .
- Cite HMDB and PubChem data (e.g., DTXSID80206068) for public domain compliance .
Properties
Molecular Formula |
C5H7O3- |
---|---|
Molecular Weight |
115.11 g/mol |
IUPAC Name |
5-oxopentanoate |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)/p-1 |
InChI Key |
VBKPPDYGFUZOAJ-UHFFFAOYSA-M |
SMILES |
C(CC=O)CC(=O)[O-] |
Canonical SMILES |
C(CC=O)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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